6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride
Description
6-Amino-3-methylbenzimidazole-4-carboxylic acid dihydrochloride is a benzimidazole derivative characterized by a bicyclic aromatic core substituted with amino, methyl, and carboxylic acid groups, stabilized as a dihydrochloride salt. Hydrochloride salts are commonly employed to enhance solubility and stability, critical for pharmaceutical applications.
Properties
IUPAC Name |
6-amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c1-12-4-11-7-3-5(10)2-6(8(7)12)9(13)14;;/h2-4H,10H2,1H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGPYJQREPBBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=CC(=C21)C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives under acidic conditions. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid with o-phenylenediamine, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The amino group at position 6 is susceptible to oxidation. For benzimidazole derivatives, common oxidizing agents include:
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Potassium permanganate (KMnO₄) under acidic or neutral conditions converts –NH₂ to –NO₂.
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Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes amino groups without degrading the benzimidazole ring.
Example reaction:
Major product: 3-Methyl-6-nitrobenzimidazole-4-carboxylic acid dihydrochloride.
Reduction Reactions
Reductive transformations are less common for this compound due to the pre-existing amino group, but potential targets include:
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Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if introduced via oxidation) back to amines.
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Sodium dithionite (Na₂S₂O₄) selectively reduces disulfide bonds or nitro groups in complex mixtures .
Carboxylic Acid Functionalization
The –COOH group undergoes typical acid-derived reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂ → ROH (alcohol) | Methyl/ethyl esters |
| Amide Formation | DCC/HOBt + amine | Substituted amides |
| Acyl Chloride | SOCl₂ or PCl₅ | 4-COCl intermediate |
Industrial note : Continuous flow reactors optimize yields for esterification/amide coupling .
Amino Group Reactivity
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Diazotization : Treatment with NaNO₂/HCl forms diazonium salts, enabling coupling with phenols or arylamines to form azo derivatives .
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in basic conditions (e.g., NaHCO₃) .
Cyclization and Ring Modifications
The benzimidazole core participates in electrophilic substitutions, though the electron-withdrawing –COOH group directs reactivity to specific positions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces –NO₂ at position 5 or 7 (meta to –COOH) .
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Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens at activated ring positions .
Key limitation : Steric hindrance from the 3-methyl group reduces reactivity at adjacent positions .
Salt-Formation and Stability
The dihydrochloride salt enhances water solubility but modifies reactivity:
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Protonation states : The amino group exists as –NH₃⁺, reducing nucleophilicity in acidic media .
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Decarboxylation : Heating above 150°C in polar aprotic solvents (e.g., DMF) removes CO₂, yielding 3-methyl-6-aminobenzimidazole .
Synthetic Pathways
Representative synthesis routes from literature:
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Cyclization : React 4-amino-3-methyl-5-nitrobenzoic acid with o-phenylenediamine under HCl catalysis .
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Hydrolysis : Convert methyl 6-amino-3-methylbenzimidazole-4-carboxylate to –COOH using NaOH/H₂O .
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Salt formation : Precipitate dihydrochloride via HCl gas in ethanol .
Optimized conditions :
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 6-amino-3-methylbenzimidazole-4-carboxylic acid dihydrochloride, have shown promising anticancer properties. Recent studies have highlighted their potential as inhibitors of key oncogenic pathways:
- Mechanism of Action : These compounds often target multiple kinases involved in cancer progression, including B-RAF and RAF kinases, which are critical in various cancers such as melanoma and colorectal cancer. For instance, compounds derived from benzimidazole have demonstrated IC50 values in the low micromolar range against cancer cell lines like A549 (non-small cell lung cancer) and MCF-7 (breast cancer) .
- Case Studies : A study indicated that certain benzimidazole derivatives exhibited significant cytotoxicity against HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory effects of benzimidazole derivatives are well-documented:
- Inhibition of COX Enzymes : Research has shown that these compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, specific derivatives have been reported to exhibit IC50 values as low as 0.037 nM against COX-2, indicating strong anti-inflammatory potential .
- Clinical Relevance : The ability to reduce edema and pain in animal models suggests potential therapeutic applications for conditions such as arthritis and other inflammatory diseases .
Neurological Disorders
Benzimidazole derivatives are also being explored for their efficacy in treating neurological conditions:
- Alpha-2 Adrenergic Agonism : Some derivatives act as selective alpha-2 receptor agonists, which may be beneficial in treating disorders like irritable bowel syndrome and anxiety . This mechanism can help modulate neurotransmitter release, providing a therapeutic avenue for managing symptoms associated with these disorders.
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of 6-amino-3-methylbenzimidazole-4-carboxylic acid dihydrochloride is crucial for optimizing its pharmacological properties:
Synthetic Pathways
Various synthetic routes have been developed to produce this compound efficiently while minimizing toxic by-products. Techniques such as Mannich reactions and modifications at the nitrogen positions have been employed to enhance bioactivity .
Structure Activity Relationship
The pharmacological profile of benzimidazole derivatives is significantly influenced by substituents at various positions on the ring structure:
- Substituent Effects : Modifications at the 1, 2, or 5 positions have been shown to alter binding affinity and selectivity towards different biological targets . For example, the presence of electron-withdrawing groups can enhance anticancer activity by stabilizing the compound's interaction with target enzymes.
Data Summary Table
Mechanism of Action
The mechanism of action of 6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Compounds
*Note: Molecular weight for 6-amino-3-methylbenzimidazole-4-carboxylic acid dihydrochloride is calculated based on its empirical formula.
Key Observations :
- Compared to Yohimbine hydrochloride, the absence of an ester group in the target compound may reduce susceptibility to hydrolytic degradation .
Pharmacological Activity in Context of Hydrochloride Salts
Hydrochloride salts are widely used to improve drug bioavailability.
- SARS-CoV-2 3CLpro Inhibitors : Hydrochloride salts like Tranylcypromine hydrochloride (, Fig. 2F) demonstrate dose-dependent protease inhibition, suggesting that benzimidazole-based hydrochlorides may similarly target viral enzymes .

- Antihypertensive Agents : Nicardipine hydrochloride (, Fig. 10) highlights the importance of acid stability in hydrochloride salts for oral delivery, a property likely shared by the target compound .

Physicochemical Properties and Stability
Hydrochloride salts generally exhibit enhanced aqueous solubility and predictable crystallinity:
- Acid Stability : Nicardipine hydrochloride retains integrity under gastric conditions (pH 1.2–3.0), a trait critical for orally administered dihydrochlorides .
- Crystalline Structure: X-ray diffraction data for Tolazoline hydrochloride (, Table 6) reveals monoclinic crystal systems, which may correlate with the target compound’s shelf-life and dissolution profile .
Analytical Characterization Techniques
High-performance liquid chromatography (HPLC) is a standard method for assessing purity in hydrochloride salts:
- Quality Control: (Fig. 2) uses HPLC to resolve berberine hydrochloride and related alkaloids, a technique applicable to the target compound for quantifying amino and carboxylic acid substituents .
Biological Activity
6-Amino-3-methylbenzimidazole-4-carboxylic acid; dihydrochloride is a benzimidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.
Anticancer Properties
Research indicates that 6-amino-3-methylbenzimidazole-4-carboxylic acid; dihydrochloride demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HCT116 (colon cancer)
For instance, compounds derived from benzimidazole scaffolds have shown IC50 values in the low micromolar range against these cell lines, indicating potent anticancer effects. One study highlighted that structural modifications at the C-2 position of benzimidazole derivatives enhanced their inhibitory activity against cervical carcinoma HeLa and breast cancer MCF-7 cells, outperforming standard treatments like carboplatin .
Table 1: Anticancer Activity of 6-Amino-3-methylbenzimidazole Derivatives
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzimidazole have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition comparable to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
The biological activity of 6-amino-3-methylbenzimidazole-4-carboxylic acid; dihydrochloride can be attributed to its ability to inhibit specific enzymes and disrupt cellular pathways. The compound interacts with molecular targets by binding to active sites on enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for its anticancer effects, as it can lead to cell cycle arrest in cancer cells .
Case Studies
Several studies have provided insights into the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study conducted on MDA-MB-468 breast cancer xenograft models demonstrated that administration of the compound significantly suppressed tumor growth by up to 77% without causing notable weight loss in the subjects .
- Antimicrobial Screening : In a comprehensive antimicrobial screening, various derivatives showed broad-spectrum activity against multiple bacterial strains, highlighting their potential as therapeutic agents in treating infections .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the chemical structure could enhance biological activity, particularly in anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


